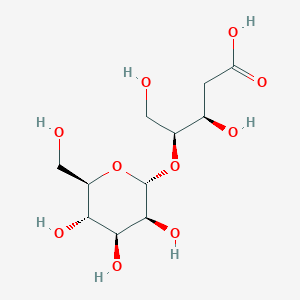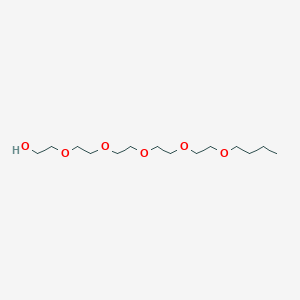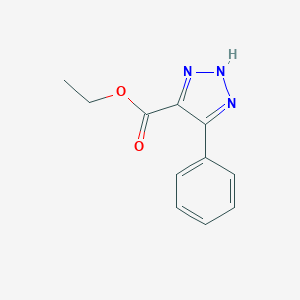
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate
説明
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial properties, making them valuable in both medical and industrial applications. The compound’s structure includes a nitrofuran moiety linked to a hydantoin ring, which contributes to its unique chemical and biological properties .
準備方法
The synthesis of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate typically involves the condensation of 5-nitrofurfural with hydantoin derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives, which may exhibit enhanced antibacterial activity.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can further undergo various substitution reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various nitrofuran derivatives with potential antibacterial properties.
Biology: The compound is studied for its effects on bacterial cells, including its ability to inhibit bacterial growth and biofilm formation.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices and surfaces .
作用機序
The antibacterial activity of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is primarily due to its ability to interfere with bacterial DNA, RNA, and protein synthesis. The compound is converted by bacterial nitroreductases into reactive intermediates that form adducts with bacterial macromolecules, leading to cell death. This mechanism involves multiple molecular targets and pathways, making it effective against a broad range of bacteria .
類似化合物との比較
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Similar in structure but with different pharmacokinetic properties and spectrum of activity.
Furazolidone: Another nitrofuran derivative with distinct antibacterial and antiprotozoal activities.
Nitrofurazone: Known for its use in topical antibacterial treatments
The uniqueness of this compound lies in its specific structural features that confer unique antibacterial properties and potential for various applications.
特性
IUPAC Name |
acetic acid;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.C2H4O2/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-2(3)4/h1-3H,4H2,(H,10,13,14);1H3,(H,3,4)/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCASJWXQFBOPZ-JSGFVSQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169910 | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-92-4 | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001749924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)











